A Technical Guide to 4-Cyano-2-fluorobenzoyl Chloride: Properties, Synthesis, and Applications
A Technical Guide to 4-Cyano-2-fluorobenzoyl Chloride: Properties, Synthesis, and Applications
Abstract
4-Cyano-2-fluorobenzoyl chloride is a trifunctional aromatic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. Possessing a highly reactive acyl chloride, an electron-withdrawing nitrile group, and a strategically placed fluorine atom, this molecule serves as a versatile building block for complex molecular architectures. The inherent reactivity of the acyl chloride moiety, enhanced by the electronic effects of the cyano and fluoro substituents, makes it a potent acylating agent. This guide provides an in-depth analysis of its chemical and physical properties, outlines a robust laboratory-scale synthesis protocol, explores its reactivity profile with mechanistic considerations, discusses its pivotal role in the synthesis of targeted therapeutics like PARP inhibitors, and details critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable synthetic intermediate.
Core Chemical Identity and Physicochemical Properties
4-Cyano-2-fluorobenzoyl chloride is a substituted aromatic acyl chloride. The strategic placement of the fluoro and cyano groups profoundly influences the molecule's electronic properties and reactivity, primarily by increasing the electrophilicity of the carbonyl carbon.
Molecular Structure
The structure consists of a benzene ring substituted with a chlorocarbonyl group at position 1, a fluorine atom at position 2, and a cyano (nitrile) group at position 4.
Caption: Chemical Structure of 4-Cyano-2-fluorobenzoyl chloride
Physicochemical & Spectroscopic Data
While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value / Expected Value | Source / Analogy |
| CAS Number | 175596-02-8 | [1] |
| Molecular Formula | C₈H₃ClFNO | [1] |
| Molecular Weight | 183.57 g/mol | [1] |
| Appearance | White to light yellow solid | Analogy with 4-Cyanobenzoyl chloride[2] |
| Melting Point | > 60 °C (estimated) | Analogy with 4-Cyanobenzoyl chloride (68-71 °C)[3] |
| Boiling Point | Decomposes on heating | Common for reactive acyl chlorides |
| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Toluene). Reacts violently with water and other protic solvents. | General property of acyl chlorides[4] |
| IR Spectroscopy (ν, cm⁻¹) | ~2230 (C≡N stretch), ~1780 (C=O stretch, acyl chloride), ~1600 (Aromatic C=C) | Characteristic functional group frequencies |
| ¹H NMR (CDCl₃, δ, ppm) | 7.5-8.0 (m, 3H, aromatic protons) | Predicted chemical shifts |
| ¹³C NMR (CDCl₃, δ, ppm) | ~165 (C=O), ~160 (C-F, d, ¹JCF ≈ 250 Hz), 115-140 (aromatic C), ~117 (C≡N) | Predicted chemical shifts |
| ¹⁹F NMR (CDCl₃, δ, ppm) | ~ -110 to -120 | Typical range for aryl fluorides |
Synthesis and Manufacturing Protocol
The most direct and industrially relevant synthesis of 4-cyano-2-fluorobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 4-cyano-2-fluorobenzoic acid. This precursor, while commercially available, can be costly, reflecting the multi-step processes required for its own synthesis[5].
Causality of Reagent Selection
The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent. Thionyl chloride (SOCl₂) is often the reagent of choice for laboratory and industrial preparations for several key reasons:
-
Efficacy: It readily reacts with carboxylic acids to form the desired acyl chloride.
-
Byproduct Management: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at typical reaction temperatures. This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.
-
Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) is crucial. It reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent and soluble electrophilic chlorinating species, which accelerates the primary reaction.
Experimental Protocol: Chlorination of 4-Cyano-2-fluorobenzoic Acid
Caption: Workflow for the Synthesis of 4-Cyano-2-fluorobenzoyl chloride
Step-by-Step Methodology:
-
System Preparation: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution) is dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon). This is critical as the reagent and product are highly moisture-sensitive[6].
-
Charging Reagents: To the flask, add 4-cyano-2-fluorobenzoic acid (1.0 eq) followed by an anhydrous solvent such as toluene or dichloromethane (DCM) to form a slurry.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2 to 1.5 eq) to the slurry at room temperature. The reaction is typically exothermic.
-
Catalysis: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid) to the mixture[7]. Vigorous gas evolution should commence.
-
Reaction: Heat the mixture to a gentle reflux (typically 80-90 °C for toluene). Maintain reflux until gas evolution ceases and analysis (e.g., TLC) shows complete consumption of the starting carboxylic acid.
-
Work-up and Isolation: Allow the reaction to cool to room temperature. The excess thionyl chloride and solvent are carefully removed under reduced pressure (rotary evaporation). The crude product, 4-cyano-2-fluorobenzoyl chloride, is typically used directly in the next step without further purification. If high purity is required, vacuum distillation can be performed, though decomposition is a risk.
Chemical Reactivity and Mechanistic Rationale
The reactivity of 4-cyano-2-fluorobenzoyl chloride is dominated by the acyl chloride functional group. It is a powerful electrophile that readily undergoes nucleophilic acyl substitution.
Electronic Effects on Reactivity
The benzoyl chloride backbone is rendered significantly more reactive by its substituents:
-
Fluorine (Ortho-position): Exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon.
-
Cyano Group (Para-position): Acts as a powerful electron-withdrawing group through both induction (-I) and resonance (-M). The resonance effect delocalizes the pi-electrons of the ring onto the nitrogen atom, further polarizing the C-Cl bond of the acyl chloride.
Collectively, these effects make the carbonyl carbon exceptionally electrophilic and highly susceptible to attack by nucleophiles, leading to faster reaction rates compared to unsubstituted benzoyl chloride[8].
Primary Reaction: Nucleophilic Acyl Substitution
The compound's primary utility is as an acylating agent, most commonly in the formation of amides and esters[4]. The reaction proceeds via a tetrahedral intermediate.
Caption: Generalized Mechanism for Amide Formation
Mechanistic Explanation:
-
Nucleophilic Attack: A nucleophile, such as the lone pair of electrons on the nitrogen of an amine, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, with the electrons moving to the oxygen atom.
-
Formation of Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed which contains a negatively charged oxygen and the newly bonded nucleophile.
-
Collapse of the Intermediate: The intermediate rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond. Simultaneously, the most stable leaving group, the chloride ion (Cl⁻), is expelled.
-
Deprotonation: If the nucleophile was neutral (like an amine or alcohol), it will now be positively charged. A weak base, such as another equivalent of the amine or an added scavenger like triethylamine, removes a proton to yield the final, neutral amide or ester product and an ammonium or triethylammonium chloride salt. The inclusion of a non-nucleophilic base is critical to neutralize the HCl generated, preventing unwanted side reactions or protonation of the starting nucleophile.
Applications in Drug Discovery: The Case of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA single-strand break repair machinery[9]. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibiting PARP in these cancer cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death[10].
4-Cyano-2-fluorobenzoyl chloride is an ideal building block for the synthesis of certain PARP inhibitors. For example, the core structure of the FDA-approved drug Olaparib features a fluorobenzamide moiety. The fluorine atom can enhance binding affinity and improve metabolic stability, while the amide linkage is crucial for interacting with the target protein.
While specific syntheses using this exact reagent may be proprietary, its utility is evident. It can be used to couple with complex amine-containing heterocyclic systems to rapidly assemble the final drug molecule or key intermediates. The cyano group can serve as a hydrogen bond acceptor or a chemical handle for further transformations.
Safety, Handling, and Storage
As a reactive acyl chloride, 4-Cyano-2-fluorobenzoyl chloride presents significant handling hazards. A thorough understanding of its reactivity is essential for safe laboratory practice. The following guidelines are based on safety data for analogous compounds[11][12].
Hazard Identification
-
Corrosive (H314): Causes severe skin burns and eye damage. Contact with tissue leads to rapid hydrolysis, generating hydrochloric acid and causing chemical burns[2].
-
Moisture Sensitive: Reacts violently with water, alcohols, and other protic solvents, releasing corrosive HCl gas[6].
-
Lachrymator: Vapors are highly irritating to the eyes and mucous membranes, causing tearing.
-
Inhalation Hazard (H335): May cause respiratory irritation[2].
Protocol for Safe Handling and Quenching
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are preferred), and splash-proof safety goggles with a full-face shield.
-
Inert Atmosphere: All transfers and reactions should be conducted under an inert atmosphere (N₂ or Ar) using oven-dried glassware and syringe/cannula techniques to prevent hydrolysis.
-
Spill Management: In case of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or dry sand). Do NOT use water or combustible materials. The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.
-
Quenching and Disposal: Unused or residual reagent must be quenched before disposal. This should be done by slowly and cautiously adding the reagent to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate, or to a large volume of isopropanol. The reaction is highly exothermic and will release HCl gas, requiring proper ventilation and scrubbing.
Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents. For long-term stability, storage under an inert gas atmosphere is recommended[2].
Conclusion
4-Cyano-2-fluorobenzoyl chloride is a high-value, reactive intermediate whose utility in modern organic synthesis is clear. Its trifunctional nature allows for the precise and efficient introduction of a fluorinated, cyanated benzoyl moiety into target molecules. The electron-withdrawing substituents activate the acyl chloride for nucleophilic attack, making it a powerful tool for constructing complex amides and esters. While its reactivity demands rigorous safety and handling protocols, its potential for accelerating the discovery of novel therapeutics, particularly in the field of oncology with PARP inhibitors, solidifies its importance for the research and drug development community.
References
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Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research, 2012(7), 411-412. [Link]
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Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(9), 1149. [Link]
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Sung, S.-s., & Tidwell, T. T. (1998). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 120(21), 5343–5349. [Link]
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Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved January 28, 2026, from [Link]
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PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved January 28, 2026, from [Link]
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Loba Chemie. (2017). 4-FLUOROBENZOYL CHLORIDE MSDS. Retrieved January 28, 2026, from [Link]
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